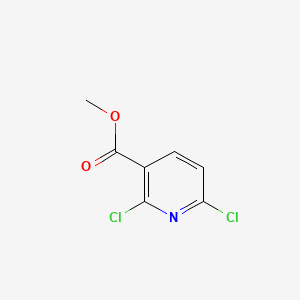

Methyl 2,6-dichloronicotinate

CAS No.: 65515-28-8

Cat. No.: VC3735621

Molecular Formula: C7H5Cl2NO2

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65515-28-8 |

|---|---|

| Molecular Formula | C7H5Cl2NO2 |

| Molecular Weight | 206.02 g/mol |

| IUPAC Name | methyl 2,6-dichloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 |

| Standard InChI Key | IFVVGOJYWCHRCT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=C(C=C1)Cl)Cl |

| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)Cl)Cl |

Introduction

Chemical Structure and Properties

Methyl 2,6-dichloronicotinate is a pyridine derivative characterized by two chlorine atoms at positions 2 and 6 of the pyridine ring, with a methyl ester group at position 3. Its systematic IUPAC name is methyl 2,6-dichloropyridine-3-carboxylate . The compound has a well-defined structure that contributes to its chemical reactivity and application potential.

Physical and Chemical Identifiers

The following table summarizes the key chemical identifiers and physical properties of methyl 2,6-dichloronicotinate:

| Property | Value |

|---|---|

| Molecular Formula | C7H5Cl2NO2 |

| Average Mass | 206.022 g/mol |

| Monoisotopic Mass | 204.969734 g/mol |

| CAS Registry Number | 65515-28-8 |

| MDL Number | MFCD07369794 |

| InChI Key | IFVVGOJYWCHRCT-UHFFFAOYSA-N |

| SMILES Notation | COC(=O)C1=C(N=C(C=C1)Cl)Cl |

| PubChem CID | 11106516 |

Table 1: Chemical identifiers and physical properties of methyl 2,6-dichloronicotinate

Spectroscopic Properties

Methyl 2,6-dichloronicotinate exhibits distinctive spectroscopic properties that aid in its identification and characterization. The predicted collision cross-section data for various adducts of methyl 2,6-dichloronicotinate, which are valuable for mass spectrometry analyses, are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 205.97701 | 135.4 |

| [M+Na]+ | 227.95895 | 150.3 |

| [M+NH4]+ | 223.00355 | 143.9 |

| [M+K]+ | 243.93289 | 143.6 |

| [M-H]- | 203.96245 | 136.5 |

| [M+Na-2H]- | 225.94440 | 142.6 |

| [M]+ | 204.96918 | 138.4 |

| [M]- | 204.97028 | 138.4 |

Table 2: Predicted collision cross-section data for methyl 2,6-dichloronicotinate adducts

Synthesis Methods

Several approaches have been documented for the synthesis of methyl 2,6-dichloronicotinate, demonstrating its accessibility for research and industrial applications.

Documented Synthetic Applications

In scientific literature, methyl 2,6-dichloronicotinate has been used as a starting material for further synthetic transformations. For instance, it has been used in the synthesis of N-alkyl-N-(4-methoxyphenyl) compounds with promising anticancer properties, as evidenced by a study where 206 mg of methyl 2,6-dichloronicotinate was reacted with N-methyl-4-methoxyaniline at 160°C for 30 minutes to produce compound 6a with a yield of 60% .

Applications in Research and Industry

Methyl 2,6-dichloronicotinate serves as a versatile building block with applications spanning multiple scientific and industrial domains.

Pharmaceutical Research

In pharmaceutical development, methyl 2,6-dichloronicotinate has proven valuable for creating compounds with therapeutic potential:

-

It serves as a precursor in the synthesis of compounds with anti-inflammatory and analgesic properties, offering possibilities for pain management solutions .

-

The compound has been utilized in the development of derivatives with significant anticancer activity. In particular, compound 6a, synthesized from methyl 2,6-dichloronicotinate, exhibited remarkable cytotoxicity against human tumor cell lines with GI₅₀ values of 0.20–0.26 μM, demonstrating ten-fold greater potency than related compounds .

Agrochemical Applications

The structural features of methyl 2,6-dichloronicotinate make it suitable for applications in agricultural chemistry:

-

It functions as an important intermediate in the synthesis of insecticides and herbicides

-

These agrochemical products help improve crop yields and provide protection against agricultural pests

Material Science Applications

In material science, methyl 2,6-dichloronicotinate contributes to the development of advanced materials with enhanced properties:

-

The compound is explored for its utility in creating specialized polymers and coatings

-

Materials developed using methyl 2,6-dichloronicotinate as a component potentially exhibit improved durability and resistance to environmental factors

Biochemical Research

The distinctive chemical structure of methyl 2,6-dichloronicotinate makes it useful for investigating biological systems:

-

It serves as a tool for studying enzyme interactions and metabolic pathways

-

Research utilizing this compound contributes to a deeper understanding of various biological processes

Analytical Chemistry

In analytical chemistry, methyl 2,6-dichloronicotinate fulfills important reference functions:

-

It serves as a standard reference material in analytical methods

-

This application helps researchers calibrate instruments and validate testing procedures to ensure accurate results in chemical analyses

Biological Activity and Structure-Activity Relationships

The biological activity of methyl 2,6-dichloronicotinate and its derivatives merits particular attention due to potential therapeutic applications.

Anticancer Properties

Derivatives of methyl 2,6-dichloronicotinate have demonstrated significant anticancer activity:

-

Compound 6a, synthesized from methyl 2,6-dichloronicotinate and N-methyl-4-methoxyaniline, exhibited exceptional cytotoxicity against human tumor cell lines with GI₅₀ values in the range of 0.20–0.26 μM

-

This activity represents a ten-fold improvement in potency compared to related compounds such as 3a and 5a–c, which had GI₅₀ values ranging from 1.55 to 9.63 μM

Structure-Activity Relationships

Studies involving methyl 2,6-dichloronicotinate derivatives have provided insights into structure-activity relationships:

-

Substitution patterns on the pyridine ring significantly influence biological activity

-

The methoxycarbonyl group (as found in methyl 2,6-dichloronicotinate) appears to confer greater anticancer activity compared to nitro-substituted analogues

-

The positioning of substituents on connecting aryl rings also affects bioactivity, with para-substituted methoxy groups showing preferential activity compared to other substituents

Future Research Directions

The versatility of methyl 2,6-dichloronicotinate suggests several promising avenues for future research:

Medicinal Chemistry

The demonstrated anticancer activity of methyl 2,6-dichloronicotinate derivatives warrants further investigation:

-

Development of more potent and selective anticancer agents based on the methyl 2,6-dichloronicotinate scaffold

-

Exploration of structure-activity relationships to optimize therapeutic efficacy

-

Investigation of potential applications in treating other medical conditions, particularly inflammatory disorders

Sustainable Chemistry

Opportunities exist for developing more environmentally friendly synthesis methods:

-

Exploration of greener synthetic routes with reduced solvent usage and milder conditions

-

Development of catalytic methods to improve efficiency and reduce waste

-

Investigation of biocatalytic approaches for selective functionalization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume